Diethyl 4-hydroxyheptanedioate
Description
Diethyl 4-hydroxyheptanedioate is a diester derivative of heptanedioic acid (pimelic acid), featuring a hydroxyl group at the 4-position of the seven-carbon chain. Such compounds are often utilized in organic synthesis, pharmaceuticals, and polymer chemistry due to their ester functionalities and reactive hydroxyl groups, which enable further derivatization .
Properties
IUPAC Name |
diethyl 4-hydroxyheptanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQPCIUMFGRZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542573 | |
| Record name | Diethyl 4-hydroxyheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58262-40-1 | |
| Record name | Diethyl 4-hydroxyheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-hydroxyheptanedioate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyheptanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation to yield this compound. This multi-step synthesis requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Sodium Borohydride Reduction
-
Mechanism : Selective reduction of the ketone group to a secondary alcohol without affecting ester functionalities.
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Yield : Reported at 85% yield with >99% chemical purity under optimized conditions .
Biocatalytic Reduction
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Enzymes : Ketoreductases (KREDs) such as KRED-119 or KRED-A1C enable stereoselective reduction (Table 1).
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Conditions : Reaction completes in 12–60 minutes with >96% diastereomeric excess (de) and >99% enantiomeric excess (ee) .
Table 1 : Enzymatic Reduction Performance
| Enzyme | Reaction Time | Yield | de (%) | ee (%) |
|---|---|---|---|---|
| KRED-119 | 12 h | 87% | 99 | >99 |
| KRED-A1C | 40 min | 85% | 96 | >99 |
Oxidation Reactions
The hydroxyl group undergoes oxidation to regenerate the ketone or form carboxylic acids:
Ketone Formation
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
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Product : Diethyl 4-oxoheptanedioate, a precursor for further synthetic applications.
Carboxylic Acid Formation
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Reagents : Strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄).
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Product : Heptanedioic acid derivatives after ester hydrolysis.
Substitution Reactions
The ester groups participate in nucleophilic substitutions:
Transesterification
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Conditions : Acidic or basic catalysts (e.g., H₂SO₄, NaOMe) with alcohols.
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Example : Methanol replaces ethyl groups to form dimethyl 4-hydroxyheptanedioate .
Amidation
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Reagents : Ammonia or amines under reflux.
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Product : Hydroxy-containing diamides, used in polymer synthesis .
Stability and Side Reactions
Scientific Research Applications
Diethyl 4-hydroxyheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Mechanism of Action
The mechanism of action of diethyl 4-hydroxyheptanedioate depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Diethyl 4-Aminoheptanedioate
- Molecular Formula: C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- Key Features: Replaces the hydroxyl group with an amino (-NH₂) group at the 4-position.
- Purity : Typically 95%, with applications restricted to research and development due to unspecified hazards .
- Safety : Precautionary statements emphasize use in controlled environments, avoiding human exposure .
Diethyl Succinate
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.2 g/mol
- Key Features : A shorter-chain diester (four-carbon backbone) lacking hydroxyl substitution.
- Physical Properties: Vapor Pressure: 1.3 mbar @ 55°C Specific Gravity: 1.040 Solubility: Limited data, but generally higher hydrophobicity compared to hydroxylated analogs due to the absence of polar groups .
- Applications: Common solvent and plasticizer; lower reactivity than hydroxyl/amino-substituted esters .
Dimethyl 4-Hydroxyphthalate
- Molecular Formula : C₁₀H₁₀O₅
- Molecular Weight : 210.18 g/mol
- Key Features : Aromatic diester with a hydroxyl group on the benzene ring.
- Structural Contrast : The aromatic backbone confers rigidity and UV absorption properties, unlike the aliphatic chain of diethyl 4-hydroxyheptanedioate.
- Regulatory Status : Listed under ECHA with Unique Ingredient Identifier R8KP9I1QJ9, indicating regulatory scrutiny for industrial use .
(4S)-4-Hydroxy-2-Oxoheptanedioate
- Molecular Formula : C₇H₁₀O₆ (assuming protonated form)
- Key Features : Contains both hydroxyl and ketone groups on the seven-carbon chain, enhancing electrophilicity at the ketone site.
- Applications: Potential intermediate in β-ketoacid metabolism or asymmetric synthesis due to stereochemical specificity (4S configuration) .
Comparative Data Table
*Estimated properties based on structural analogs.
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